molecular formula C11H11FN2OS B1388348 {1-[(4-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol CAS No. 941868-96-8

{1-[(4-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol

Cat. No.: B1388348
CAS No.: 941868-96-8
M. Wt: 238.28 g/mol
InChI Key: QDJCEGNNTYPAAD-UHFFFAOYSA-N
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Description

{1-[(4-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol: is a chemical compound that features a fluorobenzyl group, a mercapto group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Mercapto Group: The mercapto group can be introduced via thiolation reactions, often using thiourea or other sulfur-containing reagents.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the imidazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Imidazolines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, {1-[(4-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its imidazole ring, which is known to interact with metal ions and active sites of enzymes.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of {1-[(4-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The fluorobenzyl group can enhance binding affinity to specific targets, while the mercapto group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol: Similar in structure but contains a triazole ring instead of an imidazole ring.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a pyrazole ring and different substituents.

Uniqueness

The uniqueness of {1-[(4-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol lies in its combination of a fluorobenzyl group, a mercapto group, and an imidazole ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2OS/c12-9-3-1-8(2-4-9)6-14-10(7-15)5-13-11(14)16/h1-5,15H,6-7H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJCEGNNTYPAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CNC2=S)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{1-[(4-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol
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{1-[(4-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol
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{1-[(4-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol
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{1-[(4-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol
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{1-[(4-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol

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